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molecular formula C12H26O B1610633 1-Dodecanol-1-13C CAS No. 88170-32-5

1-Dodecanol-1-13C

Cat. No. B1610633
M. Wt: 187.33 g/mol
InChI Key: LQZZUXJYWNFBMV-HNHCFKFXSA-N
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Patent
US04257996

Procedure details

Using the procedure described in Preparation 7 but utilizing 184.4 g. (1.38 equivs.) of the polymethylene polyphenyl polyisocyanate, 7.97 g. (0.052 mole) of phosphoryl chloride and 9.67 g. (0.052 mole) of lauryl alcohol, there was obtained a solution of predominantly lauryl dichlorophosphate in polymethylene polyphenyl polyisocyanate which was used, without further treatment, in the preparation of a particle board as described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.052 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.P(Cl)(Cl)([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=O>>[CH2:9]([OH:8])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCCCCCCCCCCCC)(Cl)Cl
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.052 mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Preparation 7

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.052 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04257996

Procedure details

Using the procedure described in Preparation 7 but utilizing 184.4 g. (1.38 equivs.) of the polymethylene polyphenyl polyisocyanate, 7.97 g. (0.052 mole) of phosphoryl chloride and 9.67 g. (0.052 mole) of lauryl alcohol, there was obtained a solution of predominantly lauryl dichlorophosphate in polymethylene polyphenyl polyisocyanate which was used, without further treatment, in the preparation of a particle board as described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.052 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.P(Cl)(Cl)([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=O>>[CH2:9]([OH:8])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCCCCCCCCCCCC)(Cl)Cl
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.052 mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Preparation 7

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.052 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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